molecular formula C17H18ClNO4 B11708925 Methanone, [5-chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)- CAS No. 305865-44-5

Methanone, [5-chloro-2-(methylamino)phenyl](3,4,5-trimethoxyphenyl)-

Cat. No.: B11708925
CAS No.: 305865-44-5
M. Wt: 335.8 g/mol
InChI Key: RHYSABVJUQRRBF-UHFFFAOYSA-N
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Description

Methanone, 5-chloro-2-(methylamino)phenyl- (CAS: 1022-13-5) is a benzophenone derivative with the molecular formula C₁₄H₁₂ClNO and a molecular weight of 245.704 g/mol . Its structure features a ketone group bridging two aromatic rings: a 5-chloro-2-(methylamino)phenyl moiety and a 3,4,5-trimethoxyphenyl group. This compound is notable in pharmaceutical contexts as an impurity (Impurity A(EP)) in drug manufacturing, reflecting its relevance in quality control .

Key physicochemical properties include:

  • Boiling Point: Not available
  • Melting Point: Not explicitly reported
  • Safety Data: Classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

CAS No.

305865-44-5

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

[5-chloro-2-(methylamino)phenyl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C17H18ClNO4/c1-19-13-6-5-11(18)9-12(13)16(20)10-7-14(21-2)17(23-4)15(8-10)22-3/h5-9,19H,1-4H3

InChI Key

RHYSABVJUQRRBF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Dehydration and Solvent Selection

The initial dehydration step involves suspending 5-chloro-3-phenylbenzisoxazole in an organic solvent (e.g., toluene, tetrahydrofuran, or ethanol) under mildly basic conditions (pH 7–8). Heating at 45–60°C for 0.5–1 hour facilitates water removal via phase separation. Solvent choice directly impacts reaction efficiency:

SolventTemperature (°C)Time (h)Yield (%)
Toluene450.592
Tetrahydrofuran60188
Ethanol550.8390

Toluene demonstrates superior performance due to its non-polar nature, which enhances byproduct precipitation.

Methylation with Dimethyl Carbonate

The dehydrated intermediate undergoes methylation using dimethyl carbonate (DMC) at 70–80°C. DMC serves as both a methylating agent and green solvent, eliminating hazardous waste associated with traditional methyl halides. Stoichiometric ratios are critical:

  • Optimal Ratio : 2:1 (5-chloro-3-phenylbenzisoxazole:DMC).

  • Reaction Time : 1 hour at 80°C achieves >95% conversion.

Exceeding this ratio risks over-methylation, while lower temperatures prolong reaction kinetics.

Catalytic Hydrogenation

The methylated product is reduced via hydrogen gas (H₂) in the presence of noble metal catalysts. Patent examples specify:

CatalystParticle Size (nm)Porosity (ppi)Pressure (MPa)Yield (%)
Pd/C806000.387
Pt/C957500.589

Notably, Pt/C catalysts at higher pressures (0.5 MPa) enhance hydrogenation efficiency but increase operational costs.

Recrystallization and Purification

Crude product refinement employs 85% ethanol-water mixtures with activated carbon. Key parameters include:

  • Ethanol Concentration : 85% balances solubility and recovery.

  • Activated Carbon Ratio : 3–6% (w/w) removes residual catalysts.

Recrystallization at 93–96°C for 35–60 minutes yields pharmaceutical-grade material (purity >99%).

Chemical Reactions Analysis

Types of Reactions

Methanone, 5-chloro-2-(methylamino)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

Methanone, 5-chloro-2-(methylamino)phenyl- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methanone, 5-chloro-2-(methylamino)phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituted Hydroxyacetophenones

highlights several hydroxyacetophenones with structural similarities:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 50317-52-7 C₉H₉ClO₃ 200.62 -OH, -CH₂OH 97–98°C
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 -OH, -OCH₃ Similar to above
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 112954-19-5 C₉H₉ClO₃ 200.62 -OH, -OCH₃ Not reported

Key Differences :

  • The target compound lacks hydroxyl groups but includes methylamino and trimethoxyphenyl substituents.
  • Higher molecular weight (245.7 vs. 200.6) due to additional aromatic rings and methoxy groups.
  • Synthetic routes differ; hydroxyacetophenones often use Friedel-Crafts acylation, whereas the target compound may involve nucleophilic substitution or coupling reactions .

Schiff Base Metal Complexes

describes a Schiff base ligand, 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone, and its transition metal complexes (Mn(II), Co(II), etc.):

  • Structural Similarity: Both compounds share the 5-chloro-2-(methylamino)phenyl group.
  • Key Difference : The Schiff base ligand incorporates a furan-2-yl group instead of 3,4,5-trimethoxyphenyl .

1,3,4-Oxadiazole Derivatives

A 1,3,4-oxadiazole derivative containing 3,4,5-trimethoxyphenyl (CAS: Not provided) is reported in and :

  • Structural Overlap : The 3,4,5-trimethoxyphenyl group is common.
  • Core Difference : The oxadiazole ring replaces the ketone group, altering electronic properties and reactivity.

Positional Isomers and Analogues

references phenyl(2,4,6-trimethoxyphenyl)methanone (CAS: 3770-80-7):

  • Isomeric Difference : Trimethoxy groups are at 2,4,6 positions vs. 3,4,5 in the target compound.
  • Impact : Positional isomerism affects solubility, crystallinity, and receptor binding in biological systems.

Analytical Methods :

  • FT-IR, NMR, and Mass Spectrometry are standard for structural elucidation across all compounds .
  • X-ray Crystallography (e.g., SHELX software in ) is critical for confirming molecular geometry in oxadiazoles .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : The target compound’s status as an impurity underscores its importance in regulatory compliance .
  • Bioactivity Potential: Structural analogs like Schiff bases and oxadiazoles exhibit antimicrobial and anticancer activities, suggesting avenues for further research on the target compound .
  • Safety Profile: Compared to mercury-containing analogs in , the target compound has lower ecotoxicity but shares irritant hazards with other methanones .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methanone derivatives with substituted phenyl groups, and what are the critical reaction parameters?

  • Answer: The synthesis typically involves condensation reactions between substituted benzaldehydes and acetophenones under acidic or basic catalysis. For example, 2-hydroxy-3-methoxyacetophenone can react with 2,4,6-trimethoxybenzaldehyde under acidic conditions to form structurally similar ketones . Key parameters include solvent choice (e.g., methanol or ethanol), temperature control (60–80°C), and catalyst selection (e.g., sulfuric acid or piperidine). Purity is optimized via recrystallization using polar aprotic solvents.

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • Answer: Structural elucidation relies on X-ray crystallography (using SHELX programs for refinement ), NMR spectroscopy (1H/13C for functional group identification), and mass spectrometry (HRMS for molecular ion confirmation). For example, Schiff base analogs of similar methanones were resolved using SHELXL-97, with R-factor values < 0.05 . IR spectroscopy further verifies carbonyl (C=O) and amine (N–H) stretches.

Q. What preliminary biological activities are associated with methanones bearing multiple methoxy and chloro substituents?

  • Answer: Methoxy-rich derivatives exhibit antioxidant , antimicrobial , and anti-inflammatory activities. A comparative study showed that (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone has higher radical scavenging activity (IC₅₀ = 12.5 μM) than curcumin (IC₅₀ = 25.8 μM) due to electron-donating methoxy groups . Chloro substituents enhance lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation, and what software tools are essential for refinement?

  • Answer: SHELXTL and SHELXL are critical for refining crystallographic data, particularly for handling twinned or high-resolution structures . For example, in {5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone, SHELX analysis confirmed a dihedral angle of 85.3° between aromatic rings, influencing π-π stacking interactions . Advanced users must validate hydrogen bonding networks using Olex2 or Mercury.

Q. What mechanistic insights explain the reactivity of the methylamino and chloro substituents in nucleophilic/electrophilic reactions?

  • Answer: The methylamino group (-NHCH₃) acts as a weak nucleophile, participating in Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde) under mild conditions . The chloro substituent at position 5 deactivates the phenyl ring, directing electrophilic substitution to the ortho/para positions. DFT calculations can model charge distribution to predict regioselectivity .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact biological activity in structure-activity relationship (SAR) studies?

  • Answer: Replacing hydroxyl with methoxy groups increases metabolic stability but reduces hydrogen-bonding capacity. In a SAR study, (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone showed 3× higher antimicrobial activity against S. aureus (MIC = 8 μg/mL) than its non-hydroxylated analog (MIC = 25 μg/mL) . Chloro substitution enhances cytotoxicity, as seen in Schiff base derivatives with IC₅₀ values < 10 μM in HeLa cells .

Methodological Recommendations

  • Synthesis Optimization: Use Dean-Stark traps for azeotropic removal of water in condensation reactions to improve yields (>75%) .
  • Crystallography: Employ twin refinement in SHELXL for structures with pseudo-merohedral twinning .
  • SAR Studies: Combine molecular docking (AutoDock Vina) with in vitro assays to prioritize derivatives for synthesis .

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